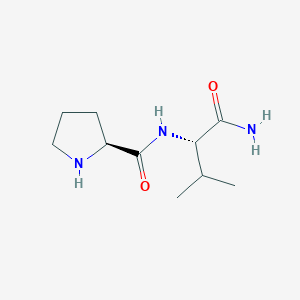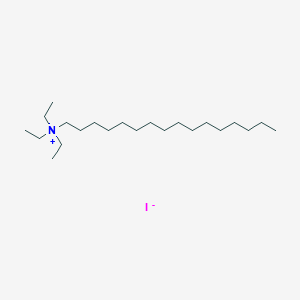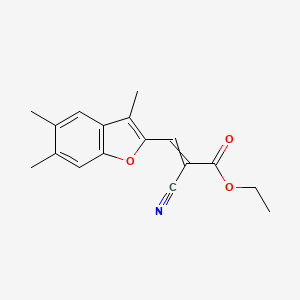
Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate is a heterocyclic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are widely used in the synthesis of various biologically active molecules. The presence of the benzofuran ring in its structure imparts unique chemical and physical properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,5,6-trimethylbenzofuran-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a furan ring instead of a benzofuran ring.
Ethyl 2-cyano-3,3-diphenylacrylate: Contains diphenyl groups instead of the benzofuran ring.
Uniqueness
Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate is unique due to the presence of the 3,5,6-trimethylbenzofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds with potential biological activities .
Properties
CAS No. |
40763-18-6 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3,5,6-trimethyl-1-benzofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C17H17NO3/c1-5-20-17(19)13(9-18)8-15-12(4)14-6-10(2)11(3)7-16(14)21-15/h6-8H,5H2,1-4H3 |
InChI Key |
IVJBSYSDQNAOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C2=C(O1)C=C(C(=C2)C)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)




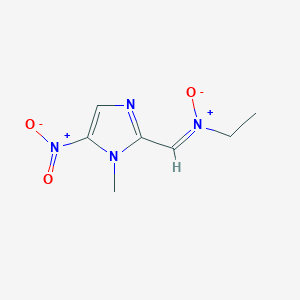
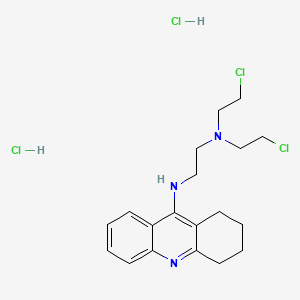
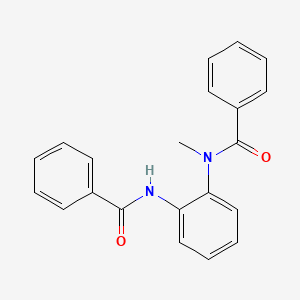
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
